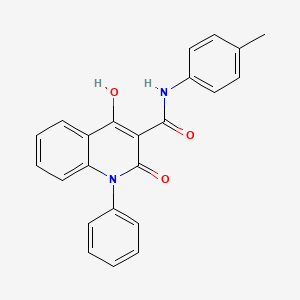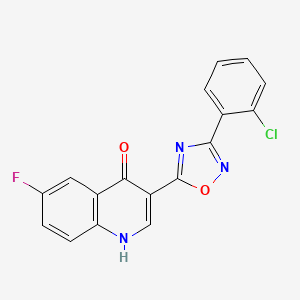
N-(butan-2-yl)-4-(4-methylbenzoyl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(butan-2-yl)-4-(4-methylbenzoyl)-1H-pyrrole-2-carboxamide, also known as JNJ-1661010, is a novel and potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids, which are natural compounds that regulate various physiological processes in the body. Inhibition of FAAH by JNJ-1661010 leads to increased levels of endocannabinoids, which can have a variety of effects on the body.
作用機序
N-(butan-2-yl)-4-(4-methylbenzoyl)-1H-pyrrole-2-carboxamide works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Endocannabinoids are natural compounds that bind to cannabinoid receptors in the body, which are involved in a variety of physiological processes such as pain sensation, mood regulation, and appetite control. Inhibition of FAAH by N-(butan-2-yl)-4-(4-methylbenzoyl)-1H-pyrrole-2-carboxamide leads to increased levels of endocannabinoids, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
N-(butan-2-yl)-4-(4-methylbenzoyl)-1H-pyrrole-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, it has been shown to reduce anxiety and improve memory in animal models. It has also been shown to have neuroprotective effects, particularly in models of ischemic stroke.
実験室実験の利点と制限
One advantage of N-(butan-2-yl)-4-(4-methylbenzoyl)-1H-pyrrole-2-carboxamide is its specificity for FAAH, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation is that it can be difficult to administer in vivo due to its poor solubility in water.
将来の方向性
There are several potential future directions for research on N-(butan-2-yl)-4-(4-methylbenzoyl)-1H-pyrrole-2-carboxamide. One area of interest is its potential as a treatment for substance use disorders, as endocannabinoids have been implicated in the regulation of drug reward and addiction. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, as endocannabinoids have been shown to have neuroprotective effects. Additionally, further research is needed to fully understand the physiological effects of N-(butan-2-yl)-4-(4-methylbenzoyl)-1H-pyrrole-2-carboxamide and its potential therapeutic applications.
合成法
The synthesis of N-(butan-2-yl)-4-(4-methylbenzoyl)-1H-pyrrole-2-carboxamide involves several steps, including the reaction of 4-methylbenzoyl chloride with butan-2-amine to form N-(butan-2-yl)-4-methylbenzamide. This intermediate is then reacted with 1H-pyrrole-2-carboxylic acid to form N-(butan-2-yl)-4-(4-methylbenzoyl)-1H-pyrrole-2-carboxamide.
科学的研究の応用
N-(butan-2-yl)-4-(4-methylbenzoyl)-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation. Studies have shown that N-(butan-2-yl)-4-(4-methylbenzoyl)-1H-pyrrole-2-carboxamide can reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. It has also been shown to have anxiolytic effects in animal models of anxiety.
特性
IUPAC Name |
N-butan-2-yl-4-(4-methylbenzoyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-4-12(3)19-17(21)15-9-14(10-18-15)16(20)13-7-5-11(2)6-8-13/h5-10,12,18H,4H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAMVRSIZIHSMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-4-(4-methylbenzoyl)-1H-pyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-N-(3-chlorophenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2902845.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-ethoxyacetamide](/img/structure/B2902846.png)
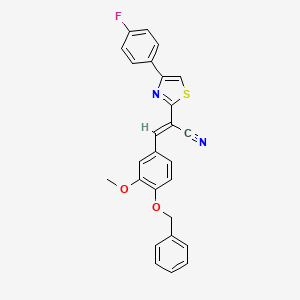
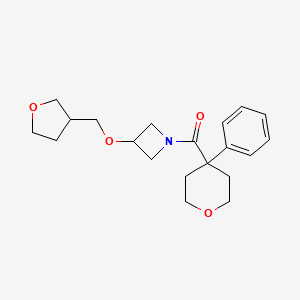
![N-[cyano(thiophen-3-yl)methyl]-2-[2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2902852.png)
![1-(benzo[d]thiazol-2-yl)-N-(2-methoxyphenyl)azetidine-3-carboxamide](/img/structure/B2902854.png)
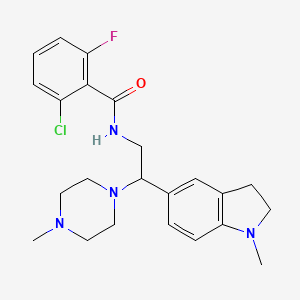
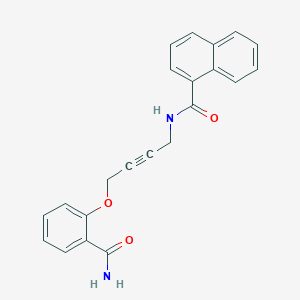
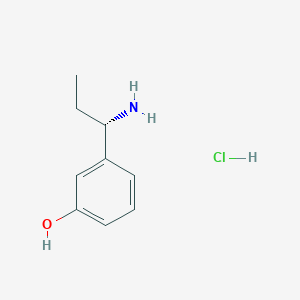
![7-Fluoro-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2902860.png)
![C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine](/img/structure/B2902863.png)
